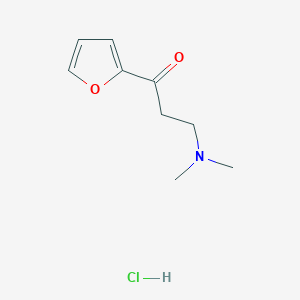

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride

Description

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride is a tertiary amine ketone derivative featuring a furan-2-yl aromatic ring and a dimethylamino group linked via a propan-1-one backbone.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(dimethylamino)-1-(furan-2-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10(2)6-5-8(11)9-4-3-7-12-9;/h3-4,7H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELXXWKTSWWFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492683 | |

| Record name | 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41220-23-9 | |

| Record name | NSC33138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Dimethylamino Group: This step involves the alkylation of a suitable precursor with dimethylamine.

Formation of the Propanone Moiety:

Industrial Production Methods: In an industrial setting, the production of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The furan ring and the dimethylamino group can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed:

Oxidation Products: Furan oxides.

Reduction Products: Reduced amines.

Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Organic Synthesis

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Catalytic Reactions : It acts as a ligand in catalytic processes, facilitating the formation of new compounds.

- Building Block for Drug Development : Its derivatives are explored for potential therapeutic applications in pharmacology.

Biochemical Studies

Research indicates that this compound is valuable in studying enzyme interactions and metabolic pathways. Its interactions with neurotransmitter systems suggest potential roles in neuropharmacology:

- Neurotransmitter Interaction : Preliminary studies have shown that DMF may interact with serotonin and dopamine receptors, which are critical targets for antidepressant drugs. This interaction may lead to alterations in neurotransmitter levels, contributing to its potential antidepressant properties.

Medicinal Chemistry

In the realm of medicinal chemistry, 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride has been investigated for its pharmacological effects:

- Antidepressant Potential : Initial findings suggest that the compound may exhibit antidepressant-like effects, warranting further investigation into its efficacy and mechanism of action.

Material Science

The compound is also being explored for applications in material science, particularly in developing new materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced functionalities.

Neuropharmacological Studies

Several studies have focused on the neuropharmacological effects of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride:

- Binding Affinity Studies : Research has demonstrated that DMF exhibits significant binding affinity to serotonin and dopamine receptors, suggesting its potential role as an antidepressant agent.

- Metabolic Pathway Interactions : Investigations into metabolic enzymes have indicated that DMF may influence drug metabolism and pharmacokinetics, highlighting its relevance in pharmacological research.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of the furan ring through cyclization of suitable precursors.

- Alkylation with dimethylamine to introduce the dimethylamino group.

- Finalization into the propanone moiety under optimized reaction conditions.

These synthetic routes ensure high yields and purity necessary for research applications.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Key Comparative Data for Phenyl-Based Analogs

Key Findings :

- Substitutions on the phenyl ring (e.g., fluoro, methoxy, ethyl) modulate electronic and steric properties, affecting biological activity. Aldi-2 and Aldi-3 are potent ALDH inhibitors, suggesting the dimethylamino-propanone scaffold is critical for enzyme interaction .

- The 4-chlorophenyl analog exhibits higher crystallinity (m.p. ~172°C) compared to furan derivatives, likely due to enhanced hydrophobic interactions .

Heterocyclic Analogs (Furan vs. Thiophene)

Table 2: Comparison with Thiophene-Containing Derivatives

Key Findings :

- Thiophene analogs (e.g., sulfur-containing heterocycles) may exhibit distinct metabolic stability compared to furan derivatives due to sulfur’s electronegativity and larger atomic size .

Naphthalene and Polycyclic Analogs

Table 3: Naphthalene-Based Derivatives

Key Findings :

- Naphthalene derivatives show high structural similarity (0.98) to the target compound but introduce extended π-systems, enhancing lipophilicity and UV detectability .

Research Findings and Implications

- Biological Activity: The dimethylamino-propanone core is critical for ALDH inhibition, as seen in Aldi-2 and Aldi-3 . The furan ring’s oxygen atom may engage in hydrogen bonding, differentiating its activity from thiophene or phenyl analogs.

- Synthetic Considerations : The 4-chlorophenyl analog’s synthesis involves straightforward condensation and purification steps (e.g., TLC Rf = 0.42 for related compounds) . Furan derivatives may require milder conditions due to the ring’s sensitivity to strong acids/bases.

- Regulatory Aspects : Thiophene analogs are monitored as impurities in pharmaceuticals, suggesting furan derivatives may require similar scrutiny for safety .

Biological Activity

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its furan ring and dimethylamino group, is primarily investigated for its effects on neurotransmitter systems, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

- Molecular Formula : C9H13ClN2O

- Molecular Weight : 167.205 g/mol

The presence of the furan ring contributes to the compound's unique reactivity and biological interactions, while the dimethylamino group enhances its solubility and potential pharmacological effects.

Research indicates that 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride interacts with various neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. These interactions may underpin its potential antidepressant properties.

Interaction Studies

Preliminary studies have shown that this compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter release and reuptake mechanisms. The following table summarizes key findings from interaction studies:

| Receptor Type | Effect | Reference |

|---|---|---|

| Serotonin Receptors | Potential agonist activity | |

| Dopamine Receptors | Modulation of dopaminergic signaling | |

| Metabolic Enzymes | Possible impact on drug metabolism |

Antidepressant Properties

The compound has been investigated for its antidepressant-like effects in various animal models. Studies suggest that it may exhibit significant improvements in depressive behaviors, likely through modulation of serotonergic and dopaminergic systems.

Neuropharmacological Effects

In addition to its antidepressant potential, research has indicated that 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride may influence cognitive functions and memory processes, making it a candidate for further exploration in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one | C9H13ClNOS | Contains a thiophene ring; explored for antidepressant properties. |

| 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one | C15H18ClNO | Larger aromatic system; potential for different biological activities. |

| 3-Dimethylamino-1-(5-methyl-furan-2-yl)-propenone | C11H15N | Features a propenone structure; different reactivity profile. |

The structural variations among these compounds lead to distinct biological activities, highlighting the significance of the furan ring in 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

- Neuropharmacological Study : A study involving rodent models demonstrated significant reductions in depressive-like behaviors after administration of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride, suggesting its efficacy as an antidepressant.

- Cognitive Function Assessment : Another investigation assessed cognitive performance in mice treated with this compound, revealing enhanced memory retention compared to control groups.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one hydrochloride?

Characterization should include 1H/13C NMR to confirm the dimethylamino and furan moieties, FT-IR to identify carbonyl (C=O) and ammonium (N–H) stretches, and mass spectrometry (MS) for molecular weight validation. For crystalline samples, X-ray diffraction (as used in similar propanone derivatives ) can resolve stereochemical ambiguities. Elemental analysis is critical to verify the hydrochloride salt stoichiometry.

Q. How should researchers handle solubility challenges during synthesis or formulation?

Hydrochloride salts often exhibit pH-dependent solubility. If low aqueous solubility is observed, consider:

Q. What purification methods are effective for isolating high-purity samples?

- Recrystallization from ethanol/water mixtures is common for polar hydrochloride salts.

- Column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) can separate byproducts with similar polarity.

- HPLC (C18 column, acidic mobile phase) is recommended for impurity profiling, as outlined in pharmacopeial standards .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity or stability of this compound?

- Density Functional Theory (DFT) calculations can model the electron density of the furan ring and dimethylamino group to predict sites for electrophilic/nucleophilic attack.

- Molecular dynamics simulations assess solubility behavior in solvents, leveraging data from structurally related hydrochlorides .

- Degradation pathway modeling (e.g., hydrolysis of the ketone group) can guide stability studies under varying pH/temperature conditions.

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Verify purity via HPLC (detect impurities >0.1%) and DSC (melting point analysis with controlled heating rates).

- Cross-reference with crystalline polymorph studies (e.g., X-ray diffraction to identify different crystal forms ).

- Replicate synthesis under inert atmospheres to exclude oxidation byproducts, as dimethylamino groups are prone to degradation .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Use Schlenk techniques to exclude moisture, as the hydrochloride salt is hygroscopic.

- Catalyze condensation reactions with p-toluenesulfonic acid (for furan-ketone coupling) or boron trifluoride etherate (for amino group stabilization).

- Monitor reaction progress via TLC or in-situ IR to minimize over-reduction of the ketone group.

Q. How can researchers validate the biological activity of this compound in receptor-binding studies?

- Conduct radioligand displacement assays (e.g., using 3H-labeled analogs) to measure affinity for target receptors.

- Compare structural analogs (e.g., naphthalene-substituted propanones ) to assess the furan ring’s role in binding.

- Perform molecular docking simulations to predict interactions with receptor active sites, guided by crystallographic data from related compounds .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s stability in aqueous buffers?

- pH-dependent stability studies : Test degradation rates at pH 2–10 (simulate physiological conditions).

- LC-MS/MS can identify degradation products (e.g., hydrolysis of the ketone to a carboxylic acid).

- Cross-reference with stability protocols for dimethylamino-containing pharmaceuticals, which often require refrigeration and desiccants .

Q. What experimental controls are critical when studying this compound’s pharmacological effects?

- Include counterion controls (e.g., compare hydrochloride vs. free base forms).

- Use scrambled-sequence peptides or inactive analogs to confirm target specificity in cellular assays.

- Validate solvent effects by testing DMSO/vehicle-only controls, as residual solvents may alter receptor activity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Method/Reference |

|---|---|

| Solubility (H2O) | pH-adjusted shake-flask |

| LogP (hydrochloride form) | HPLC-derived retention time |

| Thermal stability | TGA/DSC (up to 300°C) |

Q. Table 2. Common Synthetic Byproducts

| Byproduct | Detection Method |

|---|---|

| Unreacted furan-2-carbaldehyde | GC-MS |

| N-Demethylated derivative | HPLC-UV (λ = 254 nm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.